REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl:12]N1C(C)(C)C(=O)N(Cl)C1=O>ClC(Cl)=C(Cl)Cl>[NH2:1][C:2]1[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
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Name
|
|
Quantity
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18 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)OC)C=CN=C1
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClN1C(=O)N(C(=O)C1(C)C)Cl
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
ClC(=C(Cl)Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
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Details
|
washed with dilute aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a dark oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by careful column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |